molecular formula C28H29N5O B12499110 N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(2-methylpyrrolidin-1-yl)phenyl)acrylamide

N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(2-methylpyrrolidin-1-yl)phenyl)acrylamide

Cat. No.: B12499110
M. Wt: 451.6 g/mol
InChI Key: DUGJBEUISWMLRX-UHFFFAOYSA-N
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Description

N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(2-methylpyrrolidin-1-yl)phenyl)acrylamide is a useful research compound. Its molecular formula is C28H29N5O and its molecular weight is 451.6 g/mol. The purity is usually 95%.
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Biological Activity

N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(2-methylpyrrolidin-1-yl)phenyl)acrylamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C28H29N5O
  • Molecular Weight : 451.56 g/mol
  • CAS Number : Not available

Biological Activity Overview

The biological activity of this compound can be explored through various mechanisms, primarily focusing on its anticancer properties, enzyme inhibition, and interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing indole and pyridine moieties have shown promising results in inhibiting tumor growth in various cancer cell lines.

  • Mechanism of Action : The compound's structure suggests it may interact with specific protein targets involved in cancer cell proliferation and survival, such as BET (bromodomain and extraterminal domain) proteins, which are crucial for the transcriptional regulation of oncogenes .
  • Case Study : In a study involving indole derivatives, compounds demonstrated IC50 values in the low nanomolar range against leukemia cell lines, indicating potent growth inhibition .
CompoundCell LineIC50 (nM)
21MV4;116.6
22MOLM-135.1

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor of various enzymes that are critical in cancer metabolism and progression.

  • Poly(ADP-ribose) Polymerase (PARP) : Similar compounds have been identified as PARP inhibitors, which play a role in DNA repair mechanisms. Inhibition of PARP can lead to increased cancer cell death, particularly in tumors with defective DNA repair pathways .
  • Case Study : A series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors showed promising results in preclinical models, suggesting that modifications to the acrylamide structure could enhance potency against cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies on related compounds indicate that modifications on the pyridine and indole rings can significantly affect biological activity.

  • Indole Moiety : The presence of the indole ring is essential for anticancer activity, as it contributes to the binding affinity for target proteins.
  • Pyridine Substitution : Variations in the substitution patterns on the pyridine ring can modulate the compound's pharmacokinetic properties and bioavailability.

Pharmacological Studies

Pharmacological studies have shown that this compound exhibits a range of activities beyond anticancer effects:

  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Activity : Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Properties

Molecular Formula

C28H29N5O

Molecular Weight

451.6 g/mol

IUPAC Name

N-[5-[[4-(1-methylindol-3-yl)pyridin-2-yl]amino]-2-(2-methylpyrrolidin-1-yl)phenyl]prop-2-enamide

InChI

InChI=1S/C28H29N5O/c1-4-28(34)31-24-17-21(11-12-26(24)33-15-7-8-19(33)2)30-27-16-20(13-14-29-27)23-18-32(3)25-10-6-5-9-22(23)25/h4-6,9-14,16-19H,1,7-8,15H2,2-3H3,(H,29,30)(H,31,34)

InChI Key

DUGJBEUISWMLRX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C2=C(C=C(C=C2)NC3=NC=CC(=C3)C4=CN(C5=CC=CC=C54)C)NC(=O)C=C

Origin of Product

United States

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